molecular formula C16H19N3O3S B2864688 2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 501914-64-3

2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2864688
CAS No.: 501914-64-3
M. Wt: 333.41
InChI Key: BRFZFQOEBDTFCW-UHFFFAOYSA-N
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Description

2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound with a unique structure that includes a sulfonylamino group, a pyridinylmethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form the sulfonylamino intermediate. This intermediate is then reacted with pyridine-3-carboxaldehyde to introduce the pyridinylmethyl group. The final step involves the acylation of the resulting compound with acetic anhydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonylamino derivatives.

Scientific Research Applications

2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of methylphenols with similar aromatic structures.

    4-Iodobenzoic acid: An aromatic compound with a similar functional group arrangement.

Uniqueness

2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide is unique due to its combination of a sulfonylamino group and a pyridinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13-5-7-15(8-6-13)23(21,22)19(2)12-16(20)18-11-14-4-3-9-17-10-14/h3-10H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFZFQOEBDTFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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